molecular formula C9H8ClN3O B12210640 2-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine

2-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B12210640
M. Wt: 209.63 g/mol
InChI Key: SLMONMPXSSLXND-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-ethyl-[1,2,4]oxadiazol-5-yl)-pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and an oxadiazole ring The presence of the oxadiazole ring, a five-membered ring containing two nitrogen atoms and one oxygen atom, imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-ethyl-[1,2,4]oxadiazol-5-yl)-pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This reaction proceeds under mild conditions and can yield the desired oxadiazole derivatives in moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-ethyl-[1,2,4]oxadiazol-5-yl)-pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

    Cyclization and Rearrangement: These reactions often require specific catalysts or reagents to facilitate the transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to modified oxadiazole rings with different electronic properties.

Scientific Research Applications

2-Chloro-3-(3-ethyl-[1,2,4]oxadiazol-5-yl)-pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-ethyl-[1,2,4]oxadiazol-5-yl)-pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . Additionally, the chloro group on the pyridine ring can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(3-ethyl-[1,2,4]oxadiazol-5-yl)-pyridine is unique due to the specific combination of the chloro-substituted pyridine ring and the ethyl-substituted oxadiazole ring. This combination imparts distinct electronic and steric properties, making the compound particularly versatile for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

5-(2-chloropyridin-3-yl)-3-ethyl-1,2,4-oxadiazole

InChI

InChI=1S/C9H8ClN3O/c1-2-7-12-9(14-13-7)6-4-3-5-11-8(6)10/h3-5H,2H2,1H3

InChI Key

SLMONMPXSSLXND-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2=C(N=CC=C2)Cl

Origin of Product

United States

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